molecular formula C19H15N3O2 B14708669 (Phenylimino)({[phenyl(pyridin-2-yl)methylidene]amino}oxy)methanol CAS No. 15399-09-4

(Phenylimino)({[phenyl(pyridin-2-yl)methylidene]amino}oxy)methanol

Cat. No.: B14708669
CAS No.: 15399-09-4
M. Wt: 317.3 g/mol
InChI Key: FNWSGRZAEJCCPI-UHFFFAOYSA-N
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Description

(Phenylimino)({[phenyl(pyridin-2-yl)methylidene]amino}oxy)methanol is a complex organic compound with the molecular formula C19H15N3O2 and a molecular weight of 317.347 g/mol . This compound is characterized by its unique structure, which includes a phenyl group, a pyridin-2-yl group, and a methanol moiety connected through imino and amino-oxy linkages.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction is usually carried out in a solvent such as methanol under reflux conditions at elevated temperatures (around 80°C) for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale batch reactions using similar conditions to those described for laboratory synthesis, with additional steps for purification and quality control to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Phenylimino)({[phenyl(pyridin-2-yl)methylidene]amino}oxy)methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The phenyl and pyridin-2-yl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenyl oxides, while reduction can produce phenylamines.

Scientific Research Applications

(Phenylimino)({[phenyl(pyridin-2-yl)methylidene]amino}oxy)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Phenylimino)({[phenyl(pyridin-2-yl)methylidene]amino}oxy)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and π-π interactions with these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • (4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-(phenylamino)methyl)phenol
  • 2-(Anilinomethyl)phenol

Uniqueness

(Phenylimino)({[phenyl(pyridin-2-yl)methylidene]amino}oxy)methanol is unique due to its combination of phenyl, pyridin-2-yl, and methanol moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

15399-09-4

Molecular Formula

C19H15N3O2

Molecular Weight

317.3 g/mol

IUPAC Name

[[phenyl(pyridin-2-yl)methylidene]amino] N-phenylcarbamate

InChI

InChI=1S/C19H15N3O2/c23-19(21-16-11-5-2-6-12-16)24-22-18(15-9-3-1-4-10-15)17-13-7-8-14-20-17/h1-14H,(H,21,23)

InChI Key

FNWSGRZAEJCCPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NOC(=O)NC2=CC=CC=C2)C3=CC=CC=N3

Origin of Product

United States

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